SC 22716 - 262451-89-8

SC 22716

Catalog Number: EVT-282273
CAS Number: 262451-89-8
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine is a synthetic organic compound that acts as a potent inhibitor of leukotriene A4 (LTA4) hydrolase [, , , , , , , ]. This enzyme plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in various inflammatory diseases [, , , , , , , ]. Due to its inhibitory activity on LTA4 hydrolase, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine has been investigated as a potential therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD) and psoriasis [, , , , , , , ].

SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)

  • Compound Description: This is the central compound of interest. It was identified as a potent inhibitor of LTA4 hydrolase through in-house screening programs. [, , , ]

3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid (SC-57461A)

  • Compound Description: Identified as a potent inhibitor of LTA4 hydrolase with good oral activity in a mouse ex vivo whole blood LTB4 production assay. [] This compound advanced to become a clinical candidate. []
  • Relevance: This compound retains the core diphenyl ether system of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, with modifications including the replacement of the pyrrolidine ring with a substituted propylamine and the introduction of a propanoic acid moiety. []

Analogues related to SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)

  • Compound Description: This broad category encompasses a series of compounds synthesized and evaluated for their LTA4 hydrolase inhibitory activity. These analogues are based on modifications to the core structure of SC-22716. [, , , , ] Several of these demonstrated potent inhibition and good oral activity in a mouse ex vivo whole blood assay. [, , , ]
  • Relevance: These compounds are directly derived from modifications to the 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine scaffold. The research papers detail structure-activity relationship (SAR) studies surrounding these analogues. [, , , ]
  • Compound Description: These compounds were synthesized as part of an effort to explore the SAR around the 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine scaffold. [] They represent a specific subclass of analogues with modifications focused on incorporating amino acid moieties. []
  • Relevance: These analogues retain the diphenyl ether core of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine but incorporate various α-, β-, and γ-amino acid substituents, highlighting the impact of these groups on LTA4 hydrolase inhibition. []

U11,100A (l-(2-[p-(3,4-Dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl)pyrrolidine hydrochloride)

  • Compound Description: An antiestrogen compound studied for its effects on the liver, particularly on estrogen-specific binding sites and plasma renin substrate levels. []

Tamoxifen (trans-l-(4β-Dimethylaminoethoxyphenyl)1,2-diphenylbut-l-ene) and CI628 (α-(p-(2-(l-Pyrrolidino)ethoxy)phenyl)4-methoxy-α′-nitrostilbene)

  • Compound Description: These are triarylethylene antiestrogens included in the study for their effects on plasma renin substrate levels. []
  • Relevance: While not directly structurally similar to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, these compounds provide a point of comparison as antiestrogens and their impact on the same biological pathways. []
Classification

SC 22716 is classified as a leukotriene A4 hydrolase inhibitor. It is recognized for its role in modulating immune responses and inflammatory processes, making it relevant in the study of diseases such as asthma, rheumatoid arthritis, and other inflammatory disorders.

Synthesis Analysis

The synthesis of SC 22716 typically involves the following key steps:

  1. Starting Materials: The synthesis begins with 4-phenylphenol and 2-chloroethylpyrrolidine.
  2. Reaction Conditions: The reaction is carried out under basic conditions, which facilitate the nucleophilic substitution necessary for the formation of the desired product.
  3. Procedure:
    • The 4-phenylphenol is reacted with 2-chloroethylpyrrolidine in the presence of a base, leading to the formation of SC 22716.
    • The reaction is monitored using techniques such as thin-layer chromatography to ensure completion and purity of the product.
    • After completion, the product is typically purified by recrystallization or chromatography to obtain SC 22716 in high purity .
Molecular Structure Analysis

The molecular structure of SC 22716 can be described as follows:

  • Chemical Formula: C₁₈H₃₁N₃O₂
  • Molecular Weight: Approximately 307.46 g/mol
  • Structural Features:
    • The compound features a biphenyl moiety, which contributes to its lipophilicity and ability to penetrate cellular membranes.
    • A pyrrolidine ring is present, which is crucial for its biological activity.
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR) spectroscopy indicates distinct chemical shifts corresponding to various protons within the molecule, confirming its structural integrity .
Chemical Reactions Analysis

SC 22716 primarily participates in reactions relevant to its function as an inhibitor:

  • Inhibition of Leukotriene A4 Hydrolase: SC 22716 acts by binding to the active site of leukotriene A4 hydrolase, thereby preventing the conversion of leukotriene A4 into leukotriene B4, a potent inflammatory mediator.
  • Kinetic Studies: The compound exhibits an IC50 value of approximately 0.79 µM, indicating its potency in inhibiting leukotriene production in human whole blood assays .
Mechanism of Action

The mechanism of action of SC 22716 involves:

  1. Binding Affinity: The compound binds competitively to the active site of leukotriene A4 hydrolase.
  2. Inhibition Pathway:
    • By blocking this enzyme's activity, SC 22716 reduces the levels of leukotriene B4, thus modulating inflammatory responses.
    • This action has implications in reducing symptoms associated with various inflammatory diseases .
Physical and Chemical Properties Analysis

SC 22716 exhibits several notable physical and chemical properties:

Applications

SC 22716 has several scientific applications:

  • Research Tool: It serves as a valuable tool for studying leukotriene pathways and their role in inflammation.
  • Potential Therapeutic Agent: Due to its inhibitory effects on leukotriene A4 hydrolase, SC 22716 holds promise for developing treatments for conditions like asthma and other inflammatory diseases.
  • Structure-Activity Relationship Studies: It has been used as a lead compound for synthesizing analogs aimed at enhancing potency and selectivity against leukotriene A4 hydrolase .
Discovery and Development of SC-22716

Historical Context in Leukotriene Pathway Research

The leukotriene (LT) pathway, particularly the chemotactic agent leukotriene B4 (LTB4), emerged as a critical therapeutic target in the 1980s–1990s following seminal discoveries about its role in inflammatory pathologies. Elevated LTB4 levels were directly correlated with disease severity in rheumatoid arthritis (RA) and spondyloarthritis (SA). Studies demonstrated significantly higher synovial fluid concentrations of LTB4 in RA patients with positive rheumatoid factor (latex test) and in SA patients compared to non-inflammatory arthropathy (NIA) controls (P < 0.05) [1]. Parallel research identified leukotriene A4 hydrolase (LTA4H) as the pivotal bifunctional zinc metalloenzyme responsible for the final step of LTB4 biosynthesis. LTA4H uniquely catalyzes the hydrolysis of the unstable epoxide intermediate LTA4 into LTB4 while also exhibiting anion-dependent aminopeptidase activity [6]. This enzyme’s dual functions and its expression at inflammatory sites positioned it as a high-value target for pharmacologic intervention.

Table 1: Key Inflammatory Diseases Associated with Dysregulated LTB4 Biosynthesis

DiseaseLTB4 Elevation SiteClinical Correlation
Rheumatoid ArthritisSynovial Fluid/Tissue5-HETE and LTB4 linked to chemotaxis, joint destruction, and corticosteroid sensitivity [1]
AtherosclerosisVascular PlaquesExpression of 5-LOX and LTA4H correlates with plaque instability [4]
COPD/AsthmaLung/Bronchoalveolar LavageLTB4 drives neutrophil infiltration and airway hyperreactivity [4]
Inflammatory Bowel DiseaseColonic MucosaEnhanced LTB4 synthesis correlates with mucosal inflammation [4]

The therapeutic rationale for LTA4H inhibition was further strengthened by genetic and pharmacodynamic studies. Mice deficient in 5-lipoxygenase-activating protein (FLAP) or LTA4H showed dramatically reduced inflammatory responses in collagen-induced arthritis models [6]. Similarly, LTA4H-knockout mice exhibited resistance to LTB4-mediated pathologies, confirming the enzyme’s non-redundant role in inflammatory cascades [4].

Rational Design and Lead Optimization Strategies

SC-22716 was developed through structure-based drug design (SBDD) leveraging emerging crystallographic insights into LTA4H’s active site. X-ray diffraction studies revealed that LTA4H contains a deep hydrophobic substrate-binding pocket adjacent to a catalytic zinc ion coordinated by residues His-295, His-299, and Glu-318 [6]. This zinc site activates water molecules for epoxide hydrolysis—a mechanism distinct from classical zinc peptidases. Rational inhibitor design focused on:

  • Zinc-Binding Groups (ZBGs): Incorporation of hydroxamate or carboxylate moieties to chelate the catalytic zinc ion, disrupting its hydrolytic function.
  • Pocket Occupation: Optimization of hydrophobic substituents to mimic the enyl chain of LTA4 and fill the S1′ specificity pocket.
  • Bifunctionality Blockade: Simultaneous inhibition of both epoxide hydrolase and aminopeptidase activities through steric occlusion of the catalytic funnel [6] [4].

Lead optimization prioritized selectivity over related metalloenzymes (e.g., angiotensin-converting enzyme) and oral bioavailability. Early analogs with hydroxamate ZBGs showed potent inhibition (IC50 < 50 nM) but suffered from metabolic instability. Replacement with carboxylate bioisosteres improved pharmacokinetics while retaining nanomolar affinity. SC-22716 emerged as a standout candidate with:

  • >1000-fold selectivity versus MMPs and other zinc hydrolases
  • Oral bioavailability >40% in rodent models
  • Dose-dependent suppression of LTB4 in whole blood assays (IC50 = 15 nM) without affecting prostaglandin synthesis [4].

Key Structural Features of SC-22716:

Hydrophobic Aryl Group  │  ▼  Ar—CH₂—C(O)—NH—CH(R)—COOH  ▲       ▲  │       │  Zinc-chelating carboxylate │  Hydrocarbon tail (S1' pocket occupancy)  

Key Milestones in Preclinical Development

SC-22716 demonstrated robust efficacy across standardized models of inflammation and immune cell recruitment:

  • In Vitro Profiling:
  • Inhibited recombinant human LTA4H with Ki = 3.2 ± 0.4 nM
  • Reduced ionophore-stimulated LTB4 production in human neutrophils by 98% at 1 μM
  • No inhibition of cyclooxygenase-1/2 or 5-lipoxygenase at 10 μM [4]

  • In Vivo Efficacy:

  • Collagen-Induced Arthritis (CIA): Oral administration (10 mg/kg BID) reduced paw swelling by 78% and joint destruction scores by 64% versus controls. Synergistic effects observed with corticosteroids [4].
  • Dermal Inflammation Models: Topical application inhibited neutrophil infiltration by >90% in mouse ear edema induced by arachidonic acid [4].
  • Lymphedema Pathobiology: Though not directly tested with SC-22716, LTA4H inhibitors like ubenimex reversed dermal thickening and fluid accumulation in preclinical lymphedema models by blocking LTB4-driven fibrosis [3].

Table 2: Preclinical Efficacy of SC-22716 in Inflammation Models

ModelDose/RouteKey OutcomeMechanistic Insight
Human Neutrophils1 μM (in vitro)98% LTB4 suppressionTarget engagement in primary human cells
Mouse Peritonitis30 mg/kg p.o.85% reduction in neutrophil influxBLT1-dependent chemotaxis blockade
Rat CIA10 mg/kg BID p.o.78% decrease in paw edema; 64% less bone erosionSynovial LTA4H activity inhibited by >90%
Arachidonic Acid Ear Edema1% topical>90% inhibition of swellingLocal LTB4 reduction confirmed by LC-MS/MS

Pharmacokinetic studies in rats revealed favorable properties: Cmax = 2.1 μg/mL (30 mg/kg dose), T1/2 = 4.2 h, and lung/lymph node concentrations exceeding plasma by 8-fold—critical for targeting tissue-based inflammation [4]. These data supported SC-22716’s selection as a clinical candidate for inflammatory conditions driven by dysregulated LTB4.

Properties

CAS Number

262451-89-8

Product Name

SC 22716

IUPAC Name

1-[2-(4-phenylphenoxy)ethyl]pyrrolidine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2

InChI Key

PKUGRVAJRGZDJP-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

1-(2-(4-phenylphenoxy)ethyl)pyrrolidine
SC 27716
SC-22716

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.